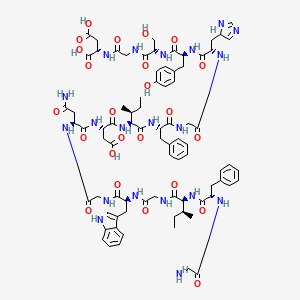![molecular formula C15H34N6 B14267986 N~1~,N~3~-Bis[2-(piperazin-1-yl)ethyl]propane-1,3-diamine CAS No. 133989-26-1](/img/structure/B14267986.png)
N~1~,N~3~-Bis[2-(piperazin-1-yl)ethyl]propane-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~3~-Bis[2-(piperazin-1-yl)ethyl]propane-1,3-diamine is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~3~-Bis[2-(piperazin-1-yl)ethyl]propane-1,3-diamine can be achieved through several methods. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically takes place in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and leads to the formation of protected piperazines . Another method includes the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives through the combination of amines, aldehydes, isocyanides, and carboxylic acids .
Industrial Production Methods
Industrial production of piperazine derivatives, including N1,N~3~-Bis[2-(piperazin-1-yl)ethyl]propane-1,3-diamine, often involves the reaction of ethylenediamine or ethanolamine with ammonia over a catalyst. This process produces various ethylene amines, which can then be purified by distillation .
Análisis De Reacciones Químicas
Types of Reactions
N~1~,N~3~-Bis[2-(piperazin-1-yl)ethyl]propane-1,3-diamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the nitrogen atoms is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of N-oxides, while reduction can produce secondary or tertiary amines.
Aplicaciones Científicas De Investigación
N~1~,N~3~-Bis[2-(piperazin-1-yl)ethyl]propane-1,3-diamine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of N1,N~3~-Bis[2-(piperazin-1-yl)ethyl]propane-1,3-diamine involves its interaction with various molecular targets and pathways. The compound’s multiple nitrogen atoms allow it to form stable complexes with metal ions, which can enhance its reactivity and biological activity. In gene delivery applications, the compound forms stable complexes with DNA, facilitating its entry into cells and promoting gene expression .
Comparación Con Compuestos Similares
N~1~,N~3~-Bis[2-(piperazin-1-yl)ethyl]propane-1,3-diamine can be compared with other piperazine derivatives such as:
Aminoethylpiperazine: Contains three nitrogen atoms and is used as an epoxy resin curing agent and corrosion inhibitor.
1,4-Bis(3-aminopropyl)piperazine: Used in the functionalization of natural and synthetic materials and has applications in corrosion inhibition and biological activity studies.
The uniqueness of N1,N~3~-Bis[2-(piperazin-1-yl)ethyl]propane-1,3-diamine lies in its specific structure, which provides multiple reactive sites and potential for diverse applications in various fields.
Propiedades
Número CAS |
133989-26-1 |
|---|---|
Fórmula molecular |
C15H34N6 |
Peso molecular |
298.47 g/mol |
Nombre IUPAC |
N,N'-bis(2-piperazin-1-ylethyl)propane-1,3-diamine |
InChI |
InChI=1S/C15H34N6/c1(2-16-4-10-20-12-6-18-7-13-20)3-17-5-11-21-14-8-19-9-15-21/h16-19H,1-15H2 |
Clave InChI |
QMOFNAWGUJFLDN-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)CCNCCCNCCN2CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



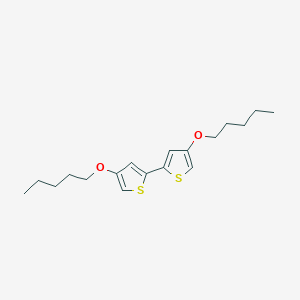
![2-Chloro-N-[(prop-2-en-1-yl)carbamothioyl]benzene-1-sulfonamide](/img/structure/B14267927.png)

![Chloro[(pent-4-en-1-yl)oxy]di(propan-2-yl)silane](/img/structure/B14267942.png)
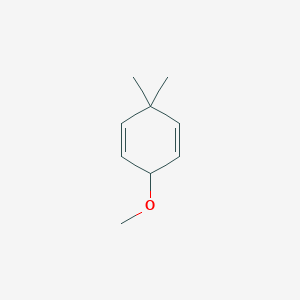
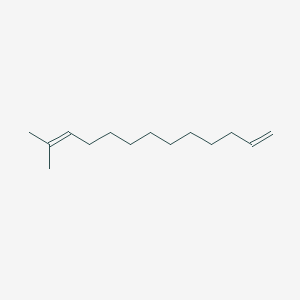
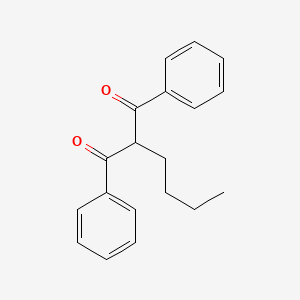

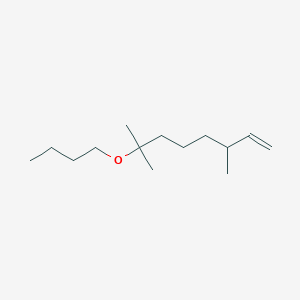
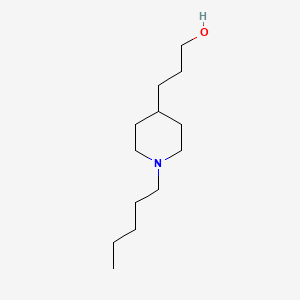

![5-[(Anthracen-9-YL)methyl]-10-methyl-5,10-dihydrophenazine](/img/structure/B14267978.png)
